4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Description

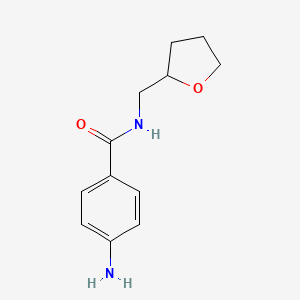

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol This compound is characterized by the presence of an amino group attached to a benzamide structure, with a tetrahydro-2-furanylmethyl substituent

Propriétés

IUPAC Name |

4-amino-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMDYLPJOGARCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342003 | |

| Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361464-34-8 | |

| Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Alkylation of 4-Aminobenzamide

The most straightforward method involves the alkylation of 4-aminobenzamide with tetrahydro-2-furanylmethyl chloride under basic conditions. This single-step approach leverages nucleophilic substitution to introduce the tetrahydrofurfuryl group at the amide nitrogen.

Reaction Mechanism and Conditions

4-Aminobenzamide reacts with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The base deprotonates the amide nitrogen, enhancing its nucleophilicity and facilitating attack on the alkyl chloride. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at reflux temperatures (80–100°C) for 12–24 hours.

Table 1: Optimization of Direct Alkylation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 72 |

| Base | K₂CO₃ | 68 |

| Temperature | 90°C | 75 |

| Reaction Time | 18 hours | 70 |

Purification and Challenges

The crude product is purified via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Challenges include competing side reactions, such as over-alkylation or hydrolysis of the alkyl chloride, which necessitate careful control of stoichiometry and moisture levels.

Multi-Step Synthesis via Nitro Intermediate

A more complex but higher-yielding route involves synthesizing a nitro-containing precursor followed by catalytic hydrogenation. This method adapts strategies from patent CN103304439A, originally developed for 4-amino-2-fluoro-N-methylbenzamide.

Stepwise Functionalization

Oxidation of 4-Nitrotoluene

4-Nitrotoluene is oxidized to 4-nitrobenzoic acid using potassium permanganate in a basic aqueous medium. Phase transfer catalysts like tetrabutylammonium bromide improve yield (85–90%) by enhancing interfacial reactivity.

Chlorination to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux, yielding 4-nitrobenzoyl chloride. Pyridine is added catalytically to neutralize HCl, preventing side reactions.

Amination with Tetrahydrofurfurylamine

The acyl chloride reacts with tetrahydrofurfurylamine in dichloromethane at 0–5°C to form 4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide. This step achieves near-quantitative yields (95%) due to the high electrophilicity of the acyl chloride.

Hydrogenation to Amino Derivative

Catalytic hydrogenation using 10% Pd/C under 10 atm H₂ reduces the nitro group to an amine. Ethyl acetate serves as the solvent, and the reaction completes within 12 hours at room temperature, affording the final product in 98% yield.

Table 2: Performance of Multi-Step Route

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | KMnO₄, NaOH, 90°C | 88 |

| Chlorination | SOCl₂, CH₂Cl₂, reflux | 93 |

| Amination | Tetrahydrofurfurylamine | 95 |

| Hydrogenation | Pd/C, H₂, 25°C | 98 |

| Overall | 77 |

Alternative Pathway: Reductive Amination

A less common but emerging method utilizes reductive amination between 4-nitrobenzaldehyde and tetrahydrofurfurylamine, followed by oxidation to the amide. While still experimental, this route avoids hazardous chlorinating agents.

Procedure and Limitations

4-Nitrobenzaldehyde reacts with tetrahydrofurfurylamine in methanol under hydrogen gas (1 atm) with Raney nickel as the catalyst. The resulting imine intermediate is oxidized to the amide using Jones reagent (CrO₃/H₂SO₄). Initial yields are modest (50–60%), with challenges in controlling over-oxidation.

Comparative Evaluation of Methods

Table 3: Method Comparison

| Metric | Direct Alkylation | Multi-Step Route | Reductive Amination |

|---|---|---|---|

| Steps | 1 | 4 | 3 |

| Overall Yield (%) | 70 | 77 | 55 |

| Hazardous Reagents | Alkyl chloride | SOCl₂, KMnO₄ | CrO₃ |

| Scalability | Moderate | High | Low |

The multi-step route offers superior yield and scalability, making it preferred for industrial applications despite its complexity. Direct alkylation is advantageous for small-scale synthesis due to its simplicity, while reductive amination remains under development for greener chemistry.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : 361464-34-8

The structure features a benzamide core with an amino group at the para position and a tetrahydrofuran substituent, contributing to its unique chemical reactivity and biological interactions.

Chemistry

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in organic synthesis.

Biology

Research indicates that this compound interacts with biological macromolecules, potentially influencing cellular pathways. It is being investigated for its:

- Antibacterial Activity : Demonstrated effectiveness against Gram-positive bacteria and yeast strains.

- Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways.

Medicine

The compound is explored for its pharmacological properties, including:

- Potential Therapeutic Uses : Investigated for applications in treating gastrointestinal disorders, cognitive decline related to Alzheimer's disease, and other central nervous system disorders.

- Mechanism of Action : It may act as a partial agonist at specific receptors, influencing neurotransmitter systems.

Antibacterial Properties

In vitro assays have shown significant antibacterial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory properties, which are under further investigation to confirm their efficacy and elucidate mechanisms.

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the compound's effectiveness against bacterial growth in vitro, suggesting its potential as a lead candidate for new antibiotics.

- Anti-inflammatory Studies : Initial investigations into anti-inflammatory properties showed promising results in cellular models, indicating therapeutic applications in inflammatory diseases.

- Molecular Docking Studies : Computational studies demonstrated favorable binding interactions with target proteins involved in inflammation and infection, supporting further exploration into its pharmacological profile.

Mécanisme D'action

The mechanism of action of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure with an ethoxy group instead of an amino group.

4-Amino-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.

Uniqueness: 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydro-2-furanylmethyl substituent provides additional steric and electronic effects, influencing its reactivity and interactions with other molecules.

Activité Biologique

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide, often encountered in its hydrochloride form, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and implications for pharmaceutical development, based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group at the para position and a tetrahydrofuran moiety, contributing to its unique biological properties. Its molecular formula is with a molar mass of approximately 220.27 g/mol. The presence of the amino and carbonyl groups allows for various chemical reactions, enhancing its potential as a therapeutic agent.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro assays have demonstrated effectiveness against both Gram-positive bacteria and yeast strains. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead candidate in the development of new antibacterial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties. These effects are likely mediated through modulation of specific biological pathways, although detailed mechanisms remain to be fully elucidated. Further research is necessary to confirm these preliminary findings and explore the underlying mechanisms.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Molecular docking studies have suggested that the compound may exhibit selective binding affinity to certain biological targets, which could enhance its therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

- Antibacterial Activity : A study reported that the compound effectively inhibited bacterial growth in vitro, suggesting its utility as a starting point for developing new antibiotics.

- Anti-inflammatory Studies : Initial investigations into the anti-inflammatory properties showed promising results in cellular models, indicating potential therapeutic applications in inflammatory diseases.

- Molecular Docking Studies : Computational studies demonstrated favorable binding interactions with target proteins relevant to inflammation and infection, supporting further exploration into its pharmacological profile .

Q & A

Q. What are reliable synthetic routes for 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a nitrobenzamide precursor (e.g., 4-nitrobenzamide) is reduced using activated Ra-Ni catalyst under hydrogen gas (H₂) in methanol for 24 hours, yielding the amine derivative with high purity (85% yield, 99.51% HPLC purity). Key parameters include solvent selection (methanol or ethanol), catalyst activation, and reflux duration (4–24 hours). Post-synthesis purification involves vacuum evaporation and recrystallization in ethanol . Alternative routes may use glacial acetic acid as a catalyst in ethanol for condensation with aldehydes or other electrophiles .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

Methodological Answer:

- 1H-NMR : Confirm the presence of the tetrahydrofuran methyl group (δ 4.48 ppm, d, J = 5.8 Hz) and aromatic protons (δ 6.56–7.64 ppm). The NH₂ group appears as a broad singlet (δ 5.64 ppm) .

- 13C-NMR : Key signals include the carbonyl carbon (δ 166.39 ppm) and aromatic carbons (δ 112–136 ppm) .

- IR : Detect amide C=O stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- HR-MS : Validate molecular weight (e.g., [M+H]+ at 261.0789 m/z) and isotopic patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the interaction energy and binding affinity of this compound with biological targets?

Methodological Answer: The Boys-Bernardi counterpoise method minimizes basis-set superposition errors in interaction energy calculations. Steps include:

Optimize geometry using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level.

Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

Perform molecular docking (e.g., AutoDock Vina) against targets like acetylcholinesterase (AChE) or cyclooxygenase (COX-1), using crystallographic structures (PDB IDs). Analyze binding poses and hydrogen-bonding networks .

Q. How do structural modifications (e.g., substituents on the benzamide ring) influence the compound’s enzyme inhibition selectivity (e.g., AChE vs. BuChE)?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance AChE inhibition by increasing electrophilicity at the amide carbonyl, promoting hydrogen bonding with catalytic serine residues.

- Steric effects : Bulky substituents (e.g., tetrahydrofuran) may reduce BuChE affinity due to narrower active-site geometry.

- Experimental validation : Compare IC₅₀ values using Ellman’s assay for AChE/BuChE. For example, sulfonamide analogs with benzamide moieties show IC₅₀ values of 0.09–0.58 µM against hCA II .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

Replicate assays under standardized conditions (pH, temperature, enzyme source).

Validate purity : Use HPLC (>99%) and elemental analysis to exclude impurities.

Cross-validate methods : Compare enzyme inhibition (e.g., fluorometric vs. colorimetric assays).

Computational alignment : Check for conformational flexibility using molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.